molecular formula C11H25NO B13755840 1-Propanamine, 3-(isooctyloxy)- CAS No. 781658-49-9

1-Propanamine, 3-(isooctyloxy)-

Katalognummer: B13755840
CAS-Nummer: 781658-49-9
Molekulargewicht: 187.32 g/mol
InChI-Schlüssel: WNESQTLZVOTCIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Isooctyloxy)propylamine is an organic compound with the molecular formula C11H25NO. It is a type of amine, specifically a primary amine, characterized by the presence of an isooctyloxy group attached to a propylamine backbone. This compound is used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isooctyloxy)propylamine typically involves the reaction of isooctanol with 3-chloropropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isooctanol is replaced by the amine group of 3-chloropropylamine.

Industrial Production Methods

In industrial settings, the production of 3-(Isooctyloxy)propylamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Isooctyloxy)propylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reactions typically occur under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

3-(Isooctyloxy)propylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(Isooctyloxy)propylamine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Isooctyloxy)propylamine: C11H25NO

    3-(Hexyloxy)propylamine: C9H21NO

    3-(Octyloxy)propylamine: C11H23NO

Uniqueness

3-(Isooctyloxy)propylamine is unique due to its specific isooctyloxy group, which imparts distinct physical and chemical properties compared to other similar compounds. This uniqueness makes it valuable in applications where specific reactivity and solubility characteristics are required.

Eigenschaften

CAS-Nummer

781658-49-9

Molekularformel

C11H25NO

Molekulargewicht

187.32 g/mol

IUPAC-Name

3-(6-methylheptoxy)propan-1-amine

InChI

InChI=1S/C11H25NO/c1-11(2)7-4-3-5-9-13-10-6-8-12/h11H,3-10,12H2,1-2H3

InChI-Schlüssel

WNESQTLZVOTCIL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCCCOCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.